4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

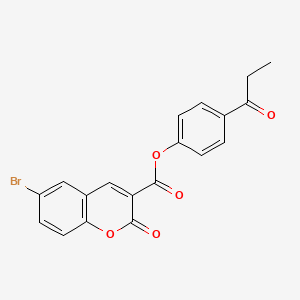

4-Propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a brominated coumarin derivative characterized by a chromene core substituted with a 6-bromo group and a 3-carboxylate ester linked to a 4-propionylphenyl moiety. Its structure combines photophysical properties inherent to coumarins with enhanced reactivity due to bromine substitution and the electron-withdrawing propionyl group. The compound’s synthesis typically involves condensation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 4-propionylphenol under esterification conditions. Characterization relies on crystallographic methods (e.g., SHELX programs for structure refinement ) and NMR spectroscopy to resolve substituent effects on chemical shifts .

Properties

IUPAC Name |

(4-propanoylphenyl) 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO5/c1-2-16(21)11-3-6-14(7-4-11)24-18(22)15-10-12-9-13(20)5-8-17(12)25-19(15)23/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCYXSLKVQQDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 4-propionylphenol with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

Chemistry

4-Propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate serves as a versatile building block in organic synthesis. Its structural characteristics allow for:

- Synthesis of Complex Molecules: The compound can be utilized in various chemical reactions to create more complex structures.

- Reagent in Organic Synthesis: It acts as a reagent in multiple synthetic pathways, facilitating the development of new compounds.

Biology

This compound has been extensively studied for its potential biological activities:

- Enzyme Inhibition: It has been identified as an inhibitor of pancreatic lipase, which is crucial for fat digestion. By inhibiting this enzyme, the compound may play a role in obesity management by reducing fat absorption.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibition of pancreatic lipase activity in vitro, suggesting potential therapeutic applications for weight management.

Medicine

The therapeutic potential of this compound has been evaluated in various contexts:

- Anti-inflammatory Properties: Research indicates that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases.

Case Study:

In vitro assays showed that the compound significantly reduced pro-inflammatory cytokines in cultured cells, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, disrupting cell wall synthesis and metabolic pathways.

Industry

In industrial applications, this compound is utilized for:

- Material Development: It is employed in the synthesis of new materials with specific properties.

Example:

The compound can be used as a precursor in dye and pigment synthesis due to its chromophoric characteristics.

Mechanism of Action

The mechanism of action of 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of dietary fats and thereby reducing fat absorption . The exact molecular interactions and binding affinities can be studied using techniques such as molecular docking and dynamics simulations .

Comparison with Similar Compounds

Table 1: NMR Chemical Shifts (ppm) of Key Positions in Coumarin Derivatives

| Compound | Region A (39–44 ppm) | Region B (29–36 ppm) |

|---|---|---|

| 4-Propionylphenyl derivative | 7.85–8.10 | 6.50–6.75 |

| 6-Chloro analog | 7.70–7.95 | 6.45–6.60 |

| Unsubstituted coumarin | 7.30–7.60 | 6.20–6.40 |

The 6-bromo substitution in the target compound deshields adjacent protons (Region B), shifting resonances upfield compared to unsubstituted coumarins. The 4-propionylphenyl group further enhances deshielding in Region A due to its electron-withdrawing nature. Similar trends are observed in chloro analogs, though bromine’s greater electronegativity amplifies these effects .

Crystallographic and Hydrogen Bonding Patterns

Crystallographic studies using SHELX refinement reveal distinct packing motifs influenced by substituents . The bromine atom in 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate participates in halogen bonding (C–Br···O), whereas non-halogenated analogs rely on classical hydrogen bonds (e.g., C=O···H–O) (Table 2) .

Table 2: Intermolecular Interactions in Coumarin Derivatives

| Compound | Dominant Interaction | Bond Distance (Å) |

|---|---|---|

| 6-Bromo derivative | C–Br···O | 3.15–3.30 |

| 6-Methyl derivative | C=O···H–C | 2.85–3.00 |

| Unsubstituted coumarin | C=O···H–O | 2.70–2.85 |

Halogen bonding in the brominated compound increases crystal lattice stability, elevating melting points (mp 215–220°C) compared to methyl-substituted analogs (mp 180–185°C). Graph set analysis (as per Etter’s formalism) further shows that bromine disrupts R₂²(8) hydrogen-bonding motifs common in unsubstituted coumarins, favoring alternate packing geometries .

Reactivity and Physicochemical Properties

The lumping strategy groups compounds with shared functional groups for reactivity predictions . For instance, brominated coumarins undergo nucleophilic aromatic substitution (NAS) at the 6-position, while methyl or methoxy derivatives undergo electrophilic substitution. The propionylphenyl ester enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl esters.

Table 3: Reactivity and Solubility Comparison

| Compound | Solubility in DMSO (mg/mL) | NAS Reactivity (t₁/₂, h) |

|---|---|---|

| 6-Bromo derivative | 120 | 0.5 (fast) |

| 6-Methoxy derivative | 85 | 24 (slow) |

| 4-Methylphenyl ester | 95 | N/A |

The bromine atom accelerates NAS reactions (e.g., with amines), making the target compound a versatile intermediate for derivatization. Conversely, methoxy groups stabilize the chromene core against oxidation, highlighting trade-offs between reactivity and stability .

Biological Activity

4-Propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-cancer and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chromene core, which is pivotal for its biological activity. The presence of the bromine atom and propionyl group significantly influences its pharmacological properties.

Anticancer Activity

Research indicates that compounds derived from the chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that 6-bromo-2-oxo-2H-chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that derivatives like 6-bromo-2-oxo-2H-chromene-3-carboxylic acid effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | MCF-7 | 12.5 | Induction of apoptosis |

| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | HeLa | 15.0 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory properties of chromenes are also noteworthy. Studies suggest that certain derivatives inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This activity is crucial for conditions such as rheumatoid arthritis and inflammatory bowel disease . The mechanism often involves the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Chromene derivatives have shown promise as antimicrobial agents. Research indicates that 6-bromo derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of various chromene derivatives on MCF-7 and A549 cell lines. The study found that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts, suggesting a structure–activity relationship .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of chromene derivatives in a murine model of arthritis. The results indicated significant reductions in paw swelling and joint inflammation when treated with specific chromene compounds, highlighting their therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.